molecular formula C2H4O4S B136020 1,3,2-Dioxathiolane 2,2-dioxide CAS No. 1072-53-3

1,3,2-Dioxathiolane 2,2-dioxide

Cat. No.: B136020
CAS No.: 1072-53-3
M. Wt: 124.12 g/mol
InChI Key: ZPFAVCIQZKRBGF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,3,2-Dioxathiolane 2,2-dioxide (DTD) is an essential intermediate in organic synthesis and plays a vital role in improving the performance and service life of lithium-ion batteries . It primarily targets the solvation structure of Li-ion and the Solid Electrolyte Interphase (SEI) component .

Mode of Action

DTD interacts with its targets by changing the Li-ion solvation structure and optimizing the SEI component . This interaction decreases the energy barrier for Li deposition and reduces the generation of "dead Li" .

Biochemical Pathways

The primary biochemical pathway affected by DTD involves the synthesis process of DTD itself, which releases a large amount of heat, leading to its hydrolysis . This process plays a crucial role in the performance and service life of lithium-ion batteries .

Pharmacokinetics

It’s known that a large amount of heat is released during the synthesis process of dtd, leading to its hydrolysis . This could potentially impact the bioavailability of DTD.

Result of Action

The action of DTD results in a change in the deposition morphology of Li and effectively suppresses the growth of Li dendrites . This leads to an improvement in the performance and service life of lithium-ion batteries .

Action Environment

The action, efficacy, and stability of DTD are influenced by various environmental factors such as temperature, catalyst concentration, residence time, and the ratio of the two-phase flow rates . For instance, optimal conditions for the synthesis of DTD in microreactors have been determined to be a temperature of 14.73 °C, a catalyst concentration of 0.5 g L−1, a flow rate ratio between the continuous phase and the dispersed phase of 0.6, a total flow rate of 2 mL min−1, and a residence time of 117.75 s .

Properties

IUPAC Name

1,3,2-dioxathiolane 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O4S/c3-7(4)5-1-2-6-7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFAVCIQZKRBGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COS(=O)(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3020598
Record name Ethylene glycol, cyclic sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072-53-3
Record name 1,3,2-Dioxathiolane, 2,2-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxathiolane, 2,2-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylene glycol, cyclic sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,2-dioxathiolane 2,2-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.762
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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